Dititanium oxide

Description

Dititanium oxide refers to a class of titanium-oxygen compounds with varying stoichiometries and structures, distinguished by the oxidation states of titanium (Ti) and their coordination environments. Key forms include:

- Dititanium trioxide (Ti₂O₃): A Ti(III) oxide with a corundum structure, exhibiting temperature-dependent electrical conductivity (metallic above 200 K, semiconducting below) .

- Complex dititanium oxides: Examples include tricalcium this compound (Ca₃Ti₂O₇), a double perovskite, and samarium this compound (Sm₂Ti₂O₇), a pyrochlore material .

- Single-layer this compound (Ti₂O): A novel MXene-like 2D material ("MOene") with electride behavior and superconducting properties .

These compounds are pivotal in catalysis, energy storage, and thermal management due to their unique electronic and structural properties.

Properties

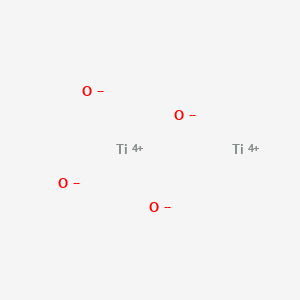

CAS No. |

12035-94-8 |

|---|---|

Molecular Formula |

O4Ti2 |

Molecular Weight |

159.73 |

IUPAC Name |

oxygen(2-);titanium(4+) |

InChI |

InChI=1S/4O.2Ti/q4*-2;2*+4 |

InChI Key |

BAQNULZQXCKSQW-UHFFFAOYSA-N |

SMILES |

[O-2].[O-2].[O-2].[O-2].[Ti+4].[Ti+4] |

Synonyms |

dititanium oxide |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Properties of Titanium Oxides

*Ti₂O₃ transitions from metallic to semiconducting behavior at low temperatures.

Functional Comparisons

Thermal Management

Oxidation State and Reactivity

X-ray photoelectron spectroscopy (XPS) distinguishes titanium oxides by binding energies:

Ti₂O₃ and TiO exhibit higher reducibility than TiO₂, making them prone to oxidation but useful in reducing environments.

Research Advancements

- MOene (Ti₂O) : Predicted to be a superconductor with a critical temperature (Tc) of 9.8 K, increasing to 11.9 K under compressive strain .

- Ca₃Ti₂O₇ : Stabilizes NiMoO₄ and CaMoO₄ phases in catalysts, improving thermal resistance .

- Ti₂O₃ : Explored for spintronics due to its correlated electron behavior .

Q & A

Q. What experimental methods are recommended for synthesizing phase-pure Ti₂O₃ films with controlled crystallinity?

Ti₂O₃ films can be synthesized via grid-assisted magnetron sputtering , where parameters such as substrate bias (DC vs. pulsed modes) significantly influence crystallinity and conductivity. For example, pulsed bias enhances film crystallinity and reduces resistivity (e.g., 2×10⁻² Ω·cm) while maintaining ~60% visible-light transmittance. Post-deposition annealing is not always required, enabling "as-deposited" conductive films . Characterization should include X-ray diffraction (XRD) to confirm Ti₂O₃ phase purity (peaks at 24.1°, 33.1°, and 49.3° for (104), (110), and (024) planes) and UV-vis spectroscopy for optical bandgap analysis.

Q. How can X-ray photoelectron spectroscopy (XPS) distinguish titanium oxidation states in Ti₂O₃?

XPS high-resolution spectra resolve titanium oxidation states via binding energy shifts:

Q. What are the key considerations for doping Ti₂O₃ to enhance electrical conductivity?

Niobium (Nb) doping in Ti₂O₃ introduces charge carriers (e.g., Nb⁵⁺ substituting Ti³⁺), improving conductivity. Key steps include:

- Co-sputtering : Using Ti and Nb targets in Ar/O₂ plasma.

- Post-deposition analysis : Verify Nb incorporation via energy-dispersive X-ray spectroscopy (EDS) and rule out amorphous Nb₂O₅ phases via XRD .

Advanced Research Questions

Q. How can dititanium hydride frameworks activate inert molecules like N₂ and CO₂?

A dititanium dihydride complex, {[(acriPNP)Ti]₂(μ₂-η¹:η²-N₂)(μ₂-H)₂}, facilitates N₂ cleavage and CO₂ functionalization via:

- Low-temperature (-50°C) reaction : Selective formation of μ₂-nitrido/N,N-dicarboxylamido intermediates (82% yield).

- Isotopic labeling : Use ¹⁵N₂/¹³CO₂ to track bond cleavage and DFT calculations to map energy pathways.

- Mechanistic insights : Sequential H₂ release and C-O/N-N bond breaking are rate-determining steps .

Q. What strategies stabilize Ti₂O₃-based catalysts for electrochemical applications?

Electride support : Ti₂O₃ electride substrates (e.g., single-layer Ti₂O "MOene") enhance stability by donating excess electrons to anchored catalysts (e.g., Pt nanoparticles). This suppresses oxidative degradation (e.g., Pt-O shell formation) during oxygen reduction reactions (ORR), achieving >95% current retention over 350 hours .

Q. How do computational methods resolve contradictions in experimental data for Ti₂O₃ reaction mechanisms?

Density functional theory (DFT) : Simulate intermediate geometries and transition states to validate spectroscopic data. For example, DFT confirmed the stability of μ₂-nitrido intermediates in N₂/CO₂ reactions, reconciling discrepancies between X-ray crystallography and mass spectrometry .

Q. What novel applications arise from Ti₂O₃’s multifunctional properties?

- Superconductors : Single-layer Ti₂O electrides exhibit metallic behavior and potential superconductivity at low temperatures .

- Transparent conductive oxides (TCOs) : Nb-doped Ti₂O₃ films combine high conductivity (>10² S/cm) and transparency (>60%), suitable for optoelectronics .

Methodological Guidelines

Q. Designing reproducible synthesis protocols for Ti₂O₃ nanomaterials

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.